
4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine is a synthetic organic compound characterized by the presence of trimethylsilyl groups attached to a pyrimidine ring. This compound is notable for its unique structural features, which include both silyloxy and silylsulfanyl functionalities. These groups confer distinct chemical properties, making the compound valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine typically involves multiple steps. One common method starts with the preparation of 4,6-dihydroxy-2-methylthiopyrimidine. This intermediate is then subjected to chlorination using phosphorus oxychloride (POCl3) under nitrogen atmosphere to yield 4,6-dichloro-2-methylthiopyrimidine. The chlorinated product is subsequently treated with sodium methoxide in methanol to form 4,6-dimethoxy-2-methylthiopyrimidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the silylsulfanyl group to a thiol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trimethylsilyl chloride (TMSCl), organolithium reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various silyl-substituted pyrimidines
科学的研究の応用
4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
類似化合物との比較
Similar Compounds
2-Methanesulfonyl-4,6-dimethoxypyrimidine: Similar in structure but lacks the trimethylsilyl groups, making it less lipophilic and potentially less reactive in certain chemical environments.
4,6-Dimethoxy-2-methylthiopyrimidine:
Uniqueness
4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine stands out due to its dual silyloxy and silylsulfanyl functionalities. These groups confer unique chemical properties, such as increased stability and reactivity, making the compound valuable in various synthetic and industrial applications.
特性
CAS番号 |
32865-97-7 |
|---|---|
分子式 |
C11H22N2OSSi2 |
分子量 |
286.54 g/mol |
IUPAC名 |
trimethyl-(4-methyl-6-trimethylsilyloxypyrimidin-2-yl)sulfanylsilane |
InChI |
InChI=1S/C11H22N2OSSi2/c1-9-8-10(14-16(2,3)4)13-11(12-9)15-17(5,6)7/h8H,1-7H3 |
InChIキー |
MJATVCUNXJRUGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)S[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


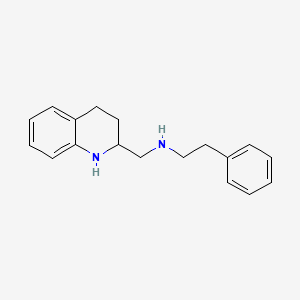
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
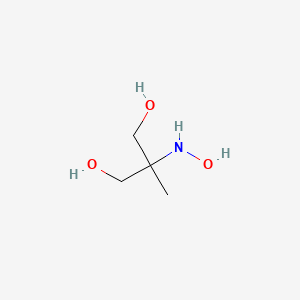
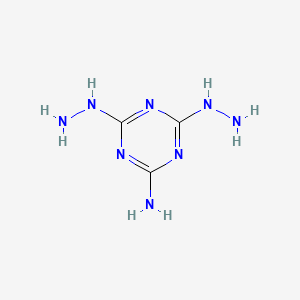
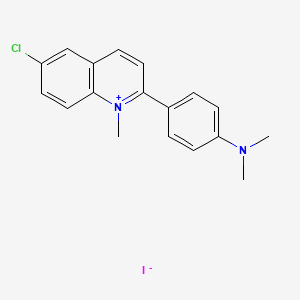
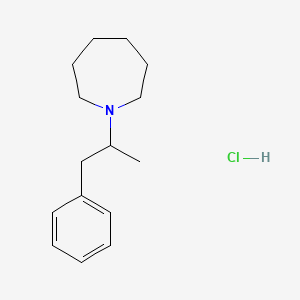

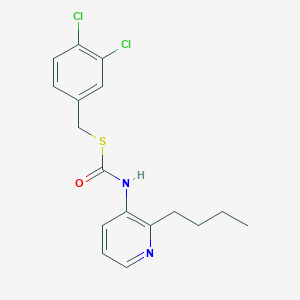
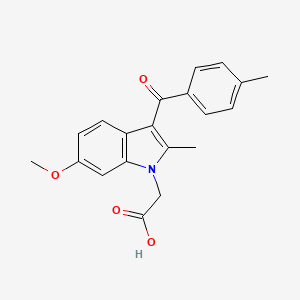
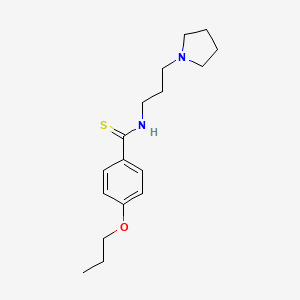
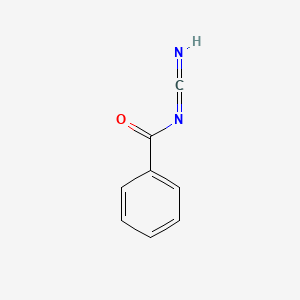
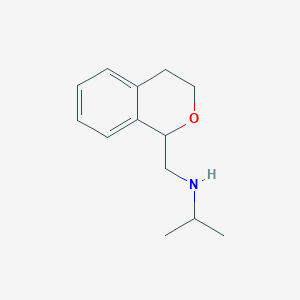
![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)

